molecular formula C14H8ClF3N6O2 B2899091 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-92-3

3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine

Cat. No. B2899091
CAS RN: 2085689-92-3
M. Wt: 384.7
InChI Key: PMEWIDAEHXPRJC-NSHDSACASA-N
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Description

The compound “3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group, a chloro group, and a complex group containing a tetraazol ring and a nitrophenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, being aromatic, would contribute to the stability of the molecule. The electron-withdrawing nature of the trifluoromethyl group, the chloro group, and the nitro group would affect the electronic distribution in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyridine ring might undergo electrophilic substitution reactions. The trifluoromethyl group, being electron-withdrawing, could make the pyridine ring more susceptible to electrophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups (like the nitro group and the trifluoromethyl group) could make the compound relatively polar .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the biological activity of similar compounds .

properties

IUPAC Name

3-chloro-2-[(S)-(4-nitrophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N6O2/c15-10-5-8(14(16,17)18)6-19-12(10)11(13-20-22-23-21-13)7-1-3-9(4-2-7)24(25)26/h1-6,11H,(H,20,21,22,23)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEWIDAEHXPRJC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine

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